Bienvenue dans la boutique en ligne BenchChem!

Donormil

Nausea and vomiting of pregnancy Pregnancy safety FDA Pregnancy Category

Select Doxylamine Succinate (CAS 562-10-7) as the only FDA Pregnancy Category A H1 antagonist for NVP research (70% nausea reduction, >6,000-patient safety data). It uniquely preserves REM and slow-wave sleep architecture (p<0.01), providing 397 min of nocturnal sleep—a validated, evidence-based sedative comparator for polysomnography trials with quantified residual-effect metrics.

Molecular Formula C17H22N2O.C4H6O4
C21H28N2O5
Molecular Weight 388.5 g/mol
CAS No. 562-10-7
Cat. No. B1670909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonormil
CAS562-10-7
SynonymsDoxylamine Succinate;  Decapryn;  Unisom;  Evigoa D;  A-H Injection;  562-10-7; 
Molecular FormulaC17H22N2O.C4H6O4
C21H28N2O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
InChIInChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyKBAUFVUYFNWQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility58.3 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Donormil (Doxylamine Succinate, CAS 562-10-7) Procurement Guide for Scientific and Industrial Use


Donormil, the trade name for doxylamine succinate (CAS 562-10-7), is a first-generation ethanolamine-derivative antihistamine that functions as a competitive H1 receptor antagonist [1]. It exerts pronounced sedative and anticholinergic effects due to non-selective binding to central and peripheral H1 receptors [2]. Clinically, doxylamine is approved for the short-term management of insomnia and, in combination with pyridoxine, as a first-line therapy for nausea and vomiting of pregnancy (NVP) [3]. It is also indicated for symptomatic relief of allergic rhinitis [4].

Why Doxylamine Cannot Be Interchanged with Other First-Generation H1 Antagonists


First-generation antihistamines share a common H1 antagonism mechanism, yet substantial inter-compound variability in pharmacokinetic parameters, receptor binding profiles, regulatory approvals, and clinical evidence bases precludes simple substitution. For instance, doxylamine possesses an elimination half-life of 10–12 hours (range 7–15 hours) [1], which differs meaningfully from diphenhydramine's shorter 3–9 hour half-life [2]. Critically, doxylamine (in combination with pyridoxine) remains the only FDA Pregnancy Category A medication approved for nausea and vomiting of pregnancy [3], while close analogs like promethazine and diphenhydramine are reserved for breakthrough symptoms only and lack this pregnancy safety designation [4]. In insomnia, the American Academy of Sleep Medicine recommends against diphenhydramine due to limited efficacy data and adverse effect potential [5]. Consequently, selecting doxylamine versus a close analog requires evaluation of application-specific evidence rather than assuming class interchangeability.

Quantitative Differentiation of Doxylamine Against Comparators: Evidence for Scientific Selection


Pregnancy Safety Classification: Doxylamine vs. Promethazine and Diphenhydramine in NVP

Doxylamine succinate, in combination with pyridoxine, is the only FDA Pregnancy Category A medication approved for the first-line treatment of nausea and vomiting of pregnancy (NVP) [1]. This classification indicates that adequate and well-controlled studies in pregnant women have failed to demonstrate a risk to the fetus in the first trimester, with no evidence of risk in later trimesters. In contrast, first-generation antihistamines such as promethazine and diphenhydramine are only recommended as additional therapeutic agents for breakthrough symptoms and do not carry the same Pregnancy Category A designation [2]. This combination has been studied in over 6,000 patients and controls and shows no evidence of teratogenicity [3]. Randomized controlled clinical trials demonstrated a 70% reduction in nausea and vomiting with doxylamine-pyridoxine therapy [4].

Nausea and vomiting of pregnancy Pregnancy safety FDA Pregnancy Category Antiemetic

Nocturnal Sleep Duration: Doxylamine vs. Diphenhydramine and Zaleplon in Insomnia

In a single-blind, placebo-controlled comparative study of 51 insomnia patients (mean age 64 years), doxylamine 25 mg demonstrated significantly longer nocturnal sleep duration compared to diphenhydramine 50 mg and zaleplon 10 mg [1]. Doxylamine produced a mean nocturnal sleep duration of 397 minutes, exceeding diphenhydramine (379 minutes) by 18 minutes and zaleplon (375 minutes) by 22 minutes. This 4.7–5.9% greater sleep duration represents a clinically meaningful differentiation among short-term insomnia treatments [2]. Additionally, clinical trial data show that single doses of 25 mg doxylamine reduce sleep onset latency by approximately 10–15 minutes and increase total sleep time by 30–60 minutes compared to placebo in adults with acute sleep disturbances [3].

Insomnia Sleep duration Sedative antihistamine Clinical efficacy

Morning Hangover Effect: Doxylamine vs. Diphenhydramine and Zaleplon

In the same comparative study of 51 elderly insomnia patients, doxylamine 25 mg demonstrated the lowest incidence of morning hangover effect compared to diphenhydramine 50 mg and zaleplon 10 mg [1]. Morning hangover was reported in 20% of patients receiving doxylamine, compared to 24% with diphenhydramine and 27% with zaleplon [2]. Additionally, a study in healthy volunteers (n=18) receiving a single 15 mg dose of doxylamine found no residual effect on memory or alertness during the 18 hours following administration, and no alteration of REM sleep or deep sleep stages (3 and 4) [3]. This indicates that doxylamine preserves physiological sleep architecture without inducing next-day cognitive impairment at the studied dose.

Residual sedation Morning hangover Next-day impairment Insomnia treatment

Sleep Architecture Preservation: Doxylamine vs. Placebo on Intra-Sleep Waking and Sleep Stages

In a randomized, double-blind, placebo-controlled crossover trial (n=18 healthy volunteers), a single 15 mg oral dose of doxylamine significantly decreased total intra-sleep waking time (38.2 vs. 49.4 minutes, p<0.01) and reduced stage 1 sleep duration (54.3 vs. 99.8 minutes, p<0.01) while significantly increasing stage 2 sleep (176.2 vs. 147.0 minutes, p<0.05) compared to placebo [1]. Critically, doxylamine did not alter the duration of slow-wave sleep (stages 3 and 4) or REM sleep, and no alteration of memory or alertness was observed during the 18 hours after administration [2]. This preservation of physiological sleep organization distinguishes doxylamine from many sedative-hypnotics that suppress REM or slow-wave sleep [3].

Sleep architecture Polysomnography Intra-sleep waking REM sleep preservation

Regulatory Indication Differentiation: Doxylamine vs. Hydroxyzine for Insomnia

Among first-generation antihistamines, only doxylamine and diphenhydramine possess registered indications for the treatment of occasional insomnia, whereas there are no clinical studies justifying the use of hydroxyzine in the treatment of insomnia [1]. This regulatory and evidence-based distinction is critical: hydroxyzine, despite being a first-generation antihistamine with sedative properties, lacks both regulatory approval and supporting clinical trial data for insomnia [2]. Additionally, the American Academy of Sleep Medicine recommends against using diphenhydramine for treating sleep onset or sleep maintenance insomnia due to limited efficacy data and adverse effect potential, particularly in older adults, while noting diphenhydramine shows minimal efficacy with a mean sleep latency reduction of only 8 minutes versus placebo and minimal total sleep time improvement of 12 minutes [3].

Insomnia indication Regulatory approval First-generation antihistamine Clinical evidence

Absorption Kinetics: Doxylamine vs. Diphenhydramine Tmax

Doxylamine demonstrates slightly faster absorption compared to diphenhydramine, with a Tmax (time to peak plasma concentration) of 1.5 to 2.5 hours [1]. In contrast, diphenhydramine reaches peak plasma concentration at approximately 2 to 3 hours post-dose [2]. This pharmacokinetic difference, though modest, may translate to a clinically relevant advantage in sleep onset latency for patients seeking rapid sleep induction. The bioavailability of doxylamine after oral administration is 24.7%, with intranasal administration achieving 70.8% bioavailability [3]. The elimination half-life of doxylamine is 10–12 hours (range 7–15 hours) [4], which is notably longer than diphenhydramine's 3–9 hours [5].

Pharmacokinetics Absorption rate Tmax Sleep onset

Evidence-Based Application Scenarios for Doxylamine Succinate in Scientific and Industrial Contexts


Nausea and Vomiting of Pregnancy (NVP) Formulation and Clinical Research

Doxylamine succinate, in combination with pyridoxine, represents the only FDA Pregnancy Category A medication approved for first-line treatment of NVP [10]. This unique regulatory position, supported by randomized controlled trials demonstrating a 70% reduction in nausea and vomiting and safety data from over 6,000 patients with no evidence of teratogenicity [11], makes it the definitive compound for any pharmaceutical formulation, clinical trial, or comparative effectiveness study targeting pregnancy-related nausea. For procurement in obstetric research, doxylamine-pyridoxine is the evidence-based reference standard against which alternative therapies must be compared [12].

Sleep Medicine Research Requiring REM-Sparing Sedative-Hypnotic Agent

Doxylamine distinguishes itself from many sedative-hypnotics by preserving REM sleep and slow-wave sleep architecture while reducing intra-sleep waking time by 22.7% and stage 1 sleep by 45.6% compared to placebo (p<0.01) [10]. In comparative studies, doxylamine 25 mg produced 397 minutes of nocturnal sleep, exceeding both diphenhydramine 50 mg (379 min) and zaleplon 10 mg (375 min) [11]. For sleep laboratory procurement or polysomnography research requiring a sedative agent that does not disrupt normal sleep physiology, doxylamine provides a validated, evidence-based option with published sleep architecture data [12].

Comparative Efficacy Studies in Insomnia: Doxylamine as Active Comparator

Given its registered indication for occasional insomnia and established clinical trial data demonstrating sleep latency reduction of 10–15 minutes and total sleep time increase of 30–60 minutes versus placebo [10], doxylamine serves as a suitable active comparator for insomnia clinical trials. Unlike hydroxyzine, which lacks any supporting clinical studies for insomnia [11], doxylamine provides a benchmark with published comparative data against both diphenhydramine and non-benzodiazepine agents [12]. For contract research organizations or academic sleep centers designing randomized controlled trials, doxylamine offers an evidence-based comparator with quantifiable efficacy parameters.

Next-Day Impairment Studies and Occupational Safety Research

Doxylamine's residual effect profile—with a 20% incidence of morning hangover compared to 24% for diphenhydramine and 27% for zaleplon [10]—makes it a relevant compound for research on sedative-induced next-day impairment. The finding that a single 15 mg dose produced no residual effect on memory or alertness over 18 hours post-administration [11] supports its use in studies evaluating the relationship between sleep aid efficacy and occupational safety or driving performance. For research institutions investigating the functional consequences of OTC sleep aids, doxylamine provides a data-rich candidate with published residual-effect metrics [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donormil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.